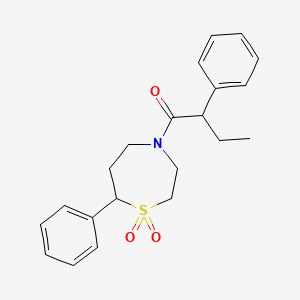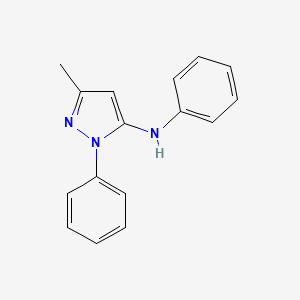
4-Chlorocinnamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorocinnamic acid tert-butyl ester is an organic compound characterized by the presence of a chloro group attached to the benzene ring of cinnamic acid, which is further esterified with tert-butyl alcohol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 4-chlorocinnamic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reflux Conditions: The reaction mixture is typically heated under reflux to ensure complete conversion of the carboxylic acid to its ester form.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as chlorobenzoic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or amine derivatives.
Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Chlorobenzoic acid derivatives.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Various substituted benzene derivatives.
Mecanismo De Acción
Target of Action
It’s known that tert-butyl esters find large applications in synthetic organic chemistry . They are often used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents .
Mode of Action
The mode of action of 4-Chlorocinnamic acid tert-butyl ester involves its interaction with its targets, leading to various changes. For instance, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst generate acid chloride intermediates in situ . These intermediates are subsequently used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides in high yields under mild reaction conditions .
Biochemical Pathways
Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Pharmacokinetics
It’s known that the compound rapidly disappears from plasma, with a half-life of approximately 2 min .
Result of Action
It’s known that the compound is a potential precursor to biologically active natural products like indiacen a and indiacen b .
Action Environment
The action environment of this compound includes the conditions under which the compound is most effective. For instance, the compound has been developed using flow microreactor systems, which was found to be more efficient, versatile, and sustainable compared to the batch .
Aplicaciones Científicas De Investigación
4-Chlorocinnamic acid tert-butyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Comparación Con Compuestos Similares
Cinnamic Acid: The parent compound without the chloro group.
4-Bromocinnamic Acid Tert-Butyl Ester: Similar structure with a bromo group instead of chloro.
4-Methoxycinnamic Acid Tert-Butyl Ester: Similar structure with a methoxy group instead of chloro.
Uniqueness: 4-Chlorocinnamic acid tert-butyl ester is unique due to the presence of the chloro group, which imparts different chemical reactivity and biological activity compared to its analogs. The chloro group enhances the compound's ability to participate in electrophilic substitution reactions and increases its potential as a pharmacophore in drug design.
Propiedades
IUPAC Name |
tert-butyl (E)-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKRPUHJWEHQJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125950-99-4 |
Source


|
| Record name | tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2920774.png)
![3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2920776.png)



![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)
![3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2920786.png)



![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2920792.png)


